molecular formula C6H17O21P5 B1245301 1D-myo-inositol 1,2,3,4,5-pentakisphosphate

1D-myo-inositol 1,2,3,4,5-pentakisphosphate

Cat. No. B1245301
M. Wt: 580.06 g/mol
InChI Key: CTPQAXVNYGZUAJ-LXOASSSBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1D-myo-inositol 1,2,3,4,5-pentakisphosphate is a myo-inositol pentakisphosphate. It derives from a myo-inositol.

Scientific Research Applications

Biological Roles and Physiological Functions

1D-myo-inositol pentakisphosphate (IP5) plays a critical role in higher inositol phosphate metabolism, but its specific biological roles and physiological functions in cells are not fully understood. A study synthesized a tethered IP5 derivative to facilitate immobilization for pull-down experiments and biosensor chip preparation, aiding in the study of its interaction with proteins such as GRP-1 and protein kinase B (PKB or AKT) (Gregory et al., 2015).

Synthesis and Metabolism

The synthesis and metabolism of various myo-inositol pentakisphosphate isomers, including 1D-myo-inositol 1,2,3,4,5-pentakisphosphate, were explored. These studies are significant for unraveling metabolic pathways of IP5 turnover in living cells, demonstrating the utility of chemically synthesized inositol pentakisphosphates (Rudolf et al., 1997).

Cellular Signalling

Research has shown that myo-inositol pentakisphosphates play a role in cellular signaling. Studies on scyllo-Inositol Pentakisphosphate, an analogue of myo-Inositol 1,3,4,5,6-Pentakisphosphate, provided insights into the biological applications of these compounds in cellular signaling processes (Riley et al., 2006).

Role in Hemoglobin Allosteric Effect

A method was developed for purifying myo-Inositol 1,3,4,5,6-pentakisphosphate from avian erythrocytes for use in studies on hemoglobin allosteric effect. This highlights the application of IP5 in molecular studies of hemoglobin functioning (Prats & Riera, 1994).

Implications in Biochemical Studies

Inositol pentakisphosphate 2-kinase, involved in the synthesis of myo-inositol hexakisphosphate, was studied using a fluorescent probe. This research underscores the importance of IP5 in cellular processes like nuclear mRNA export and phosphate homeostasis (Whitfield et al., 2018).

properties

Product Name

1D-myo-inositol 1,2,3,4,5-pentakisphosphate

Molecular Formula

C6H17O21P5

Molecular Weight

580.06 g/mol

IUPAC Name

[(1S,2S,4R,5S)-3-hydroxy-2,4,5,6-tetraphosphonooxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/C6H17O21P5/c7-1-2(23-28(8,9)10)4(25-30(14,15)16)6(27-32(20,21)22)5(26-31(17,18)19)3(1)24-29(11,12)13/h1-7H,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22)/t1?,2-,3+,4-,5-,6?/m0/s1

InChI Key

CTPQAXVNYGZUAJ-LXOASSSBSA-N

Isomeric SMILES

[C@H]1([C@@H](C([C@H]([C@@H](C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O

SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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